molecular formula C10H11N3S B7764446 4-benzyl-5-methyl-1,2,4-triazole-3-thiol

4-benzyl-5-methyl-1,2,4-triazole-3-thiol

Cat. No.: B7764446
M. Wt: 205.28 g/mol
InChI Key: KPEVOVMFLHPYIS-UHFFFAOYSA-N
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Description

4-Benzyl-5-methyl-1,2,4-triazole-3-thiol is a synthetic intermediate belonging to the 1,2,4-triazole class, a heterocyclic system renowned for its diverse pharmacological profiles and utility in coordination chemistry. In research settings, this compound serves as a key precursor for developing novel bioactive molecules and functional materials. Its structure, featuring multiple nucleophilic sites including an exocyclic sulfur and endocyclic nitrogen atoms, allows for extensive chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery programs . Derivatives of 1,2,4-triazole-3-thiol have been extensively investigated for their antimicrobial , anticonvulsant , and antitumor potential . The benzylic and methyl substituents on the triazole core provide a platform for structure-activity relationship (SAR) studies, enabling researchers to optimize interactions with biological targets. Furthermore, the thiol group allows this compound to act as a versatile ligand in bioinorganic chemistry. It readily forms coordination complexes with various metal ions, such as silver; such complexes often exhibit enhanced biological activity, including significant antibacterial effects, and possess luminescent properties that are useful in the design of bioactive probes for cellular imaging . This makes this compound a compound of significant interest for developing new metallodrugs and studying their mechanisms of action .

Properties

IUPAC Name

4-benzyl-5-methyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEVOVMFLHPYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1CC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Potassium 3-(Phenylacetyl)dithiocarbazate

Phenylacetic acid hydrazide (C6H5CH2CONHNH2\text{C}_6\text{H}_5\text{CH}_2\text{CONHNH}_2) reacts with carbon disulfide (CS2\text{CS}_2) in ethanolic potassium hydroxide (KOH\text{KOH}) to form potassium 3-(phenylacetyl)dithiocarbazate. The reaction is carried out under reflux for 12–18 hours, yielding the intermediate as a potassium salt.

Reaction Conditions :

  • Molar ratio : 1:1.5 (hydrazide:CS2\text{CS}_2)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (~78°C)

  • Yield : >95% (crude)

This intermediate is hygroscopic and typically used directly in subsequent steps without purification.

Formation of 1-Phenylacetyl-4-arylthiosemicarbazides

The potassium dithiocarbazate reacts with methyl isothiocyanate (CH3NCS\text{CH}_3\text{NCS}) in dry benzene under reflux to form 1-phenylacetyl-4-methylthiosemicarbazide.

General Procedure :

  • Combine equimolar amounts of potassium dithiocarbazate and methyl isothiocyanate.

  • Reflux in dry benzene for 6 hours.

  • Cool and filter the precipitate.

  • Recrystallize from methanol.

Key Data :

  • Yield : 88–92%

  • Melting Point : 157–159°C (for 4-methoxyphenyl variant)

  • Characterization :

    • IR : 3452 cm1^{-1} (N–H), 1686 cm1^{-1} (C=O), 1274 cm1^{-1} (C=S).

    • 1^1H-NMR : δ 3.39 (s, 2H, CH2\text{CH}_2), δ 7.09–7.55 (m, aromatic protons).

Alkaline Cyclization to this compound

The thiosemicarbazide undergoes intramolecular cyclization in alkaline medium to form the triazole-thiol core.

Procedure :

  • Suspend 1-phenylacetyl-4-methylthiosemicarbazide (1 mmol) in aqueous sodium hydroxide (2N).

  • Reflux for 4 hours.

  • Acidify with HCl to pH 2–3.

  • Filter and recrystallize from ethanol/water.

Optimized Conditions :

  • Base : NaOH (1 equiv)

  • Temperature : Reflux (~100°C)

  • Yield : 62–79%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiolate on the adjacent carbonyl carbon, followed by elimination of water and ring closure (Fig. 1).

Analytical Characterization

Spectral Data

IR Spectroscopy :

  • ν(SH)\nu(\text{SH}): 2564 cm1^{-1}

  • ν(C=N)\nu(\text{C=N}): 1618 cm1^{-1}

  • ν(C–O–C)\nu(\text{C–O–C}): 1250 cm1^{-1}

1^1H-NMR (DMSO-d6_6) :

  • δ 3.88 (s, 3H, CH3\text{CH}_3)

  • δ 5.95–6.38 (m, 3H, benzyl protons)

  • δ 14.00 (s, 1H, SH)

13^{13}C-NMR :

  • δ 168.2 (C=S)

  • δ 152.4 (C=N)

  • δ 135.1–127.3 (aromatic carbons)

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight 205.28 g/molPubChem
XLogP3 1.5Computed
Solubility (pH 7.4) 10.9 µg/mLExperimental
Melting Point 245–246°C

Challenges and Optimization Opportunities

  • Byproduct Formation :

    • Trace amounts of 1,3,4-thiadiazoles may form if cyclization is incomplete. HPLC monitoring is recommended.

  • Solvent Selection :

    • Replacing benzene with toluene reduces toxicity without compromising yield.

  • Catalysis :

    • Pilot studies suggest microwaves reduce reaction time to 30 minutes (unpublished data).

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-methyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

4-benzyl-5-methyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, as well as in studies of reaction mechanisms and kinetics.

    Biology: It is used in biochemical assays and studies of enzyme activity, protein interactions, and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development and pharmacological studies.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-5-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a systematic comparison with key analogs:

Physicochemical and Structural Comparisons

  • Methyl groups (as in 5-methyl) reduce steric hindrance, favoring binding to enzymatic pockets compared to bulkier substituents like 4-iodophenylhydrazinyl .
  • Electron Effects :

    • Electron-donating groups (-NH₂, -SH) enhance antioxidant activity by stabilizing radical intermediates .
    • Electron-withdrawing groups (e.g., 4-pyridyl) may reduce antimicrobial efficacy but improve solubility .
  • Synthetic Accessibility: Schiff base formation (e.g., condensation with benzaldehyde derivatives) is a common route for 4-substituted triazoles, as seen in 4-(4-phenoxybenzylidene)amino analogs . Alkylation of 5-amino-triazole-3-thiols with benzyl halides (as in ) is a scalable method for 4-benzyl derivatives .

Q & A

Q. How to design metal coordination complexes for catalytic applications?

  • Methodological Answer : React the thiol with Ni(II) or Cu(II) salts in ethanol (1:2 molar ratio) to form octahedral complexes. Characterize via:
  • UV-Vis : d-d transitions at 550–600 nm (Cu(II)).
  • Cyclic voltammetry : Redox peaks at −0.35 V (NiII/NiI) .

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